N-[1-(diethylamino)propan-2-ylidene]hydroxylamine
Description
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C7H16N2O It is known for its unique structure, which includes a diethylamino group and a hydroxylamine moiety
Properties
IUPAC Name |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9(5-2)6-7(3)8-10/h10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCCTKMRUFZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine can be synthesized through the reaction of diethylamine with acetone oxime under basic conditions. The reaction typically involves the use of sodium hydroxide as a catalyst to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature of around 25°C and ensuring the reaction mixture is stirred for several hours to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Scientific Research Applications
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(diethylamino)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its unique structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(piperidin-1-yl)propan-2-ylidene]hydroxylamine
- N-[1-(pyridin-4-yl)propan-2-ylidene]hydroxylamine
- N-(propan-2-ylidene)hydroxylamine
Uniqueness
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine is unique due to its diethylamino group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
